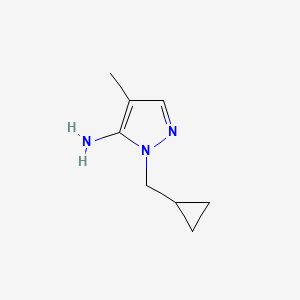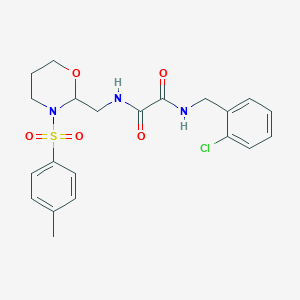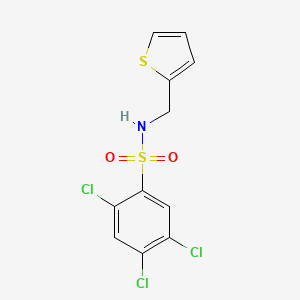![molecular formula C22H21N3O6S2 B2521615 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1021227-50-8](/img/no-structure.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O6S2 and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Theoretical Investigation and Molecular Docking
- Antimalarial and COVID-19 Applications : A theoretical investigation and molecular docking study focused on antimalarial sulfonamides, including similar compounds, for their potential as COVID-19 treatments. This research highlighted the compounds' antimalarial activity and proposed mechanisms of action against the SARS-CoV-2 virus based on their ADMET properties and molecular docking studies against key viral proteins (Fahim & Ismael, 2021).
Enzyme Inhibitory Potential
- α-Glucosidase and Acetylcholinesterase Inhibitors : Research into sulfonamides with benzodioxane and acetamide moieties revealed their substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. The study emphasized the potential therapeutic applications of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antibacterial Agents
- Potent Therapeutic Potential Against Bacterial Strains : A study on N-substituted sulfonamides bearing the benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research highlighted the synthesis and antibacterial activity of these compounds, suggesting their utility in developing new antibacterial agents (Abbasi et al., 2016).
Antitumor Evaluation
- Antiproliferative Activity Against Cancer Cell Lines : Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were explored. This work indicated high inhibitory effects of the synthesized compounds on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, emphasizing their potential as antitumor agents (Shams et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid. The second intermediate is 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid, which is synthesized from 5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "thionyl chloride", "2-amino-4-ethylphenol", "sodium hydroxide", "ethyl acetate", "5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "ethyl chloroacetate", "triethylamine", "sodium bicarbonate", "acetic anhydride", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "dimethyl sulfoxide", "diisopropylethylamine", "acetic acid", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "activated carbon" ], "Reaction": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid is converted to 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid by reaction with thionyl chloride and 2-amino-4-ethylphenol in the presence of sodium hydroxide and ethyl acetate.", "5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol is converted to 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid by reaction with ethyl chloroacetate and triethylamine in the presence of sodium bicarbonate and ethyl acetate.", "2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid and 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid are coupled by reaction with N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide in the presence of dimethyl sulfoxide and diisopropylethylamine.", "The final product is purified by recrystallization from acetic acid and treatment with hydrochloric acid, followed by filtration and washing with water, sodium chloride, and sodium sulfate. The product is then dried over magnesium sulfate and activated carbon." ] } | |
CAS-Nummer |
1021227-50-8 |
Molekularformel |
C22H21N3O6S2 |
Molekulargewicht |
487.55 |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O6S2/c1-2-14-3-6-16(7-4-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-15-5-8-17-18(11-15)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,26)(H,23,25,27) |
InChI-Schlüssel |
VXOMXPMKNGFLAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)



![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)





![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)